L-ThreonicAcidCalciumSalthydrate

Description

Propriétés

Key on ui mechanism of action |

Once dissociated to calcium and L-theronic acid, L-threonic acid exhibits significant stimulatory action on vitamin C uptake and prolongs the retention of vitamin C in human T-lymphoma cells. Vitamin C is a marker for osteoblast formation and has been shown to stimulate procollagen and enhance collagen synthesis. Via stimulation of vitamin C uptake, L-threonic acid acts as a metabolite that influences the mineralization process. |

|---|---|

Numéro CAS |

70753-61-6 |

Formule moléculaire |

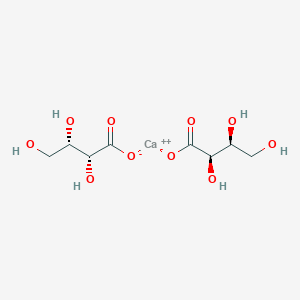

C8H16CaO11 |

Poids moléculaire |

328.28 g/mol |

Nom IUPAC |

calcium;bis((2R,3S)-2,3,4-trihydroxybutanoate);hydrate |

InChI |

InChI=1S/2C4H8O5.Ca.H2O/c2*5-1-2(6)3(7)4(8)9;;/h2*2-3,5-7H,1H2,(H,8,9);;1H2/q;;+2;/p-2/t2*2-,3+;;/m00../s1 |

Clé InChI |

BEASIMXNQNRJRM-YKSMAXERSA-L |

SMILES isomérique |

C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.O.[Ca+2] |

SMILES canonique |

C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.O.[Ca+2] |

melting_point |

>300 |

Autres numéros CAS |

70753-61-6 |

Solubilité |

Soluble |

Synonymes |

2,3,4-trihydroxy-(threo)-butanoic acid calcium l-threonate calcium threonate ClariMem L-TAMS compound L-threonic acid magnesium salt magnesium threonate MMFS-01 threonate threonic acid threonic acid, (R*,R*)-isomer threonic acid, (R-(R*,S*))-isomer threonic acid, dl- threonic acid, l- |

Origine du produit |

United States |

Foundational & Exploratory

Advanced Synthesis and Characterization of L-Threonic Acid Calcium Salt

Topic: Synthesis and Characterization of L-Threonic Acid Calcium Salt Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

Calcium L-Threonate (

This technical guide details a robust, scalable synthesis protocol based on the oxidative cleavage of L-ascorbic acid, followed by a rigorous characterization framework ensuring pharmaceutical-grade purity.

Scientific Principles & Reaction Mechanism[1]

The Chemistry of Oxidative Cleavage

The core synthesis involves the degradation of L-Ascorbic Acid (Vitamin C) using Hydrogen Peroxide (

Mechanism:

-

Dehydrogenation: L-Ascorbic acid is oxidized to Dehydroascorbic acid (DHA).

-

Ring Opening: The lactone ring of DHA is hydrolyzed to form 2,3-diketogulonic acid.

-

Oxidative Cleavage: In the presence of

, the C2-C3 bond is cleaved, yielding L-Threonic acid (4 carbons) and Oxalic acid (2 carbons) as a byproduct. Note: Process optimization focuses on minimizing oxalate formation through temperature control. -

Salt Formation: The resulting acid is neutralized in situ by Calcium Carbonate (

) to form Calcium L-Threonate.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway from L-Ascorbic Acid to Calcium L-Threonate.[5][6][7]

Experimental Protocol: Synthesis Workflow

Objective: Produce high-purity Calcium L-Threonate with >95% yield.

Safety Warning: Reaction is exothermic and evolves

Materials

-

L-Ascorbic Acid (Reagent Grade, >99%)

-

Calcium Carbonate (

, Precipitated, >99%) -

Hydrogen Peroxide (

, 30% or 50% w/w) -

Activated Charcoal (Powdered)

-

Methanol (HPLC Grade)

-

Deionized Water (

)

Step-by-Step Methodology

Step 1: Slurry Preparation

-

Dissolve 52.8 g (0.3 mol) of L-Ascorbic Acid in 400 mL of deionized water in a 1L three-necked round-bottom flask equipped with a mechanical stirrer and thermometer.

-

Slowly add 60.0 g (0.6 mol) of Calcium Carbonate.

-

Causality: Adding

creates a calcium ascorbate intermediate and buffers the solution. The excess carbonate ensures full neutralization of the acid formed later. -

Observation: Vigorous effervescence (

release). Stir until evolution ceases.[8]

-

Step 2: Controlled Oxidation (Critical Step)

-

Cool the reaction mixture to 10–15°C using an ice bath.

-

Add 61.2 mL (0.9 mol) of 50%

dropwise via an addition funnel.-

Process Control: Maintain internal temperature below 20°C during addition to prevent thermal decomposition of the peroxide and "runaway" oxidation which increases oxalate impurities.

-

-

Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature and stir for 16 hours.

-

Heat the mixture to 75°C for 1 hour.

-

Purpose: This thermal step decomposes unreacted peroxides and ensures reaction completion.

-

Step 3: Purification & Crystallization

-

Add 2.0 g Activated Charcoal to the hot solution (75°C) and stir for 30 minutes.

-

Filter hot through a Celite pad to remove charcoal and unreacted carbonates.

-

Concentrate the clear, pale-yellow filtrate under reduced pressure (Rotavap) at 55°C to a volume of approx. 40 mL .

-

Crystallization: Slowly add 250 mL Methanol to the warm concentrate.

-

Stir at room temperature for 12 hours. A white precipitate will form.

Step 4: Isolation

-

Filter the white solid under vacuum.

-

Wash the cake with cold Methanol (

). -

Dry in a vacuum oven at 60°C for 4 hours.

Synthesis Workflow Diagram

Figure 2: Operational workflow for the synthesis of Calcium L-Threonate.

Characterization & Quality Control

To ensure the material meets research or pharmaceutical standards, the following multi-modal characterization is required.

Quantitative Data Summary

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Assay (Purity) | HPLC / Titration | |

| Calcium Content | EDTA Complexometry | |

| Loss on Drying | TGA / Oven 105°C | |

| pH (1% soln) | 6.0 – 7.5 | Potentiometric |

| Solubility | Soluble in water; Insoluble in alcohol | Visual |

Spectroscopic Identification

1. Fourier Transform Infrared Spectroscopy (FTIR)

-

Method: KBr Pellet.

-

Key Peaks:

-

3300–3400 cm⁻¹: Broad -OH stretching (hydroxyl groups).

-

1600–1620 cm⁻¹: Strong

stretching (carboxylate anion, asymmetric). -

1400–1450 cm⁻¹:

stretching (carboxylate anion, symmetric). -

Absence of peaks: No peak at 1700-1750 cm⁻¹ (confirms absence of free carboxylic acid or lactone ring).

-

2. Nuclear Magnetic Resonance (

-

Solvent:

-

Frequency: 400 MHz[8]

-

Profile:

- 4.0–4.2 ppm (m, CH-OH protons).

-

3.6–3.8 ppm (m,

-

Absence of olefinic protons (confirms cleavage of ascorbic acid ring).

Purity Analysis (HPLC)

-

Column: Anion exchange column (e.g., Aminex HPX-87H or equivalent).

-

Mobile Phase: 5 mM

. -

Detector: UV at 210 nm or Refractive Index (RI).

-

Retention Time: L-Threonic acid elutes distinct from Oxalic acid (impurity) and unreacted Ascorbic acid.

References

-

Preparation of L-Threonic Acid Calcium Salt. ChemicalBook. Synthesis protocol and physical properties.

-

Use of calcium L-threonate in preventing, inhibiting and curing osteoporosis. U.S. Patent 6,077,872.[12] Detailed reaction conditions and biological application.

-

FTIR studies of L-threonic acid and its metal compounds. Guang Pu Xue Yu Guang Pu Fen Xi. Structural confirmation of metal coordination.[5]

-

Calcium L-threonate: Compositional Guideline. Therapeutic Goods Administration (Australia). Quality standards and identification methods.

-

Bioavailability of Calcium L-Threonate. PubChem Compound Summary. Pharmacokinetics and absorption data.

Sources

- 1. globalcalcium.com [globalcalcium.com]

- 2. Process For The Preparation Of Calcium Threonate [quickcompany.in]

- 3. rroij.com [rroij.com]

- 4. msp-th.com [msp-th.com]

- 5. [FTIR studies of L-threonic acid and its metal compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN105349584A - Calcium L-threonate and processing method thereof - Google Patents [patents.google.com]

- 8. L-Threonic acid calcium salt CAS#: 70753-61-6 [m.chemicalbook.com]

- 9. Calcium l-threonate | C8H14CaO10 | CID 13388558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN102875362A - Preparation method of L-threonic acid or salts thereof - Google Patents [patents.google.com]

- 11. heronjournal.nl [heronjournal.nl]

- 12. Calcium L-Threonate | NutraLab Supplement Manufacturer [nutralab.ca]

comprehensive literature review on L-Threonic Acid Calcium Salt hydrate

This comprehensive technical guide details the physicochemical properties, mechanism of action, pharmacokinetics, and experimental protocols for L-Threonic Acid Calcium Salt hydrate (Calcium L-Threonate).

Executive Summary

L-Threonic Acid Calcium Salt (Calcium L-Threonate) represents a third-generation calcium supplement distinct from traditional salts (Carbonate, Citrate) due to its unique "dual-action" mechanism. Unlike passive calcium donors, this compound acts as a bioactive signaling molecule. The L-threonate moiety—a metabolite of Vitamin C—actively stimulates osteoblast proliferation and collagen synthesis, creating the necessary protein scaffold for effective bone mineralization. This guide synthesizes the chemical, biological, and clinical data to support its use in osteopenia and osteoporosis therapeutics.

Chemical Identity & Physicochemical Profile

Calcium L-Threonate is the calcium salt of L-threonic acid, derived from the oxidative degradation of L-ascorbic acid (Vitamin C).

| Property | Specification |

| IUPAC Name | Calcium (2R,3S)-2,3,4-trihydroxybutanoate |

| CAS Number | 70753-61-6 |

| Molecular Formula | C₈H₁₄CaO₁₀ (Anhydrous basis) |

| Molecular Weight | 310.27 g/mol |

| Appearance | White to off-white crystalline powder; odorless.[1] |

| Solubility (Water) | High (~96 g/L at 25°C) .[2] Significantly superior to Calcium Citrate (~0.85 g/L) and Calcium Carbonate (Insoluble). |

| pH (1% soln) | 6.0 – 7.5 (Neutral, reducing GI irritation) |

| Stability | Stable under normal conditions; hygroscopic. |

Structural Significance

The molecule consists of one calcium ion chelated by two L-threonate anions. The high water solubility is a critical determinant of its passive absorption profile, allowing for paracellular transport in the intestine independent of gastric acid secretion.

Mechanism of Action: The "Dual-Action" Hypothesis

The therapeutic superiority of Calcium L-Threonate lies in its ability to address both the mineral (Calcium) and organic (Collagen) components of bone matrix.

Bioavailability & Transport

-

Passive Transport: Due to high solubility, the calcium ion dissociates readily and is absorbed via passive diffusion in the small intestine, minimizing the "calcium soap" formation often seen with carbonates.

-

Active Transport (Threonate): The L-threonate anion is absorbed and transported to peripheral tissues, including bone.

Osteoblast Stimulation & Collagen Synthesis

Bone is a composite material: ~65% mineral (Hydroxyapatite) and ~35% organic matrix (Type I Collagen). Calcium alone cannot build bone if the collagen scaffold is degraded.

-

Vitamin C Uptake: L-Threonate acts as a specific metabolite that stimulates the expression and activity of Vitamin C transporters (SVCT2) on osteoblasts.

-

Collagen Hydroxylation: Increased intracellular Vitamin C acts as a cofactor for prolyl hydroxylase and lysyl hydroxylase. These enzymes are essential for stabilizing the collagen triple helix.

-

Mineralization: A dense, well-structured collagen network provides more nucleation sites for calcium deposition, enhancing bone mechanical strength beyond simple density increases.

Pathway Visualization

Figure 1: The dual mechanism of Calcium L-Threonate. The L-threonate moiety enhances the collagen scaffold, creating a synergistic effect with the calcium supply for superior bone mineralization.

Pharmacokinetics

-

Absorption: Rapidly absorbed. In human trials, Tmax is approximately 2.0 hours .

-

Bioavailability: Comparative studies suggest higher retention rates than Calcium Gluconate and Acetate. The high solubility prevents precipitation in the neutral pH of the small intestine.

-

Distribution: L-Threonate distributes widely; specific affinity for bone tissue has been noted in radiolabeling studies.

-

Metabolism & Excretion: L-Threonate is an endogenous metabolite of Vitamin C. It is excreted unchanged in the urine (approx. 6% of dose) with a half-life (t1/2) of ~2.5 hours . No systemic accumulation is observed after repeated dosing.[3]

Experimental Protocols

Synthesis of Calcium L-Threonate

Methodology: Oxidative Degradation of L-Ascorbic Acid.

Reagents: L-Ascorbic Acid (Vitamin C), Calcium Carbonate, Hydrogen Peroxide (30%), Activated Charcoal, Methanol.

Protocol:

-

Slurry Preparation: Dissolve 0.3 mol L-Ascorbic Acid in distilled water. Add 0.3 mol Calcium Carbonate slowly. Stir until CO₂ evolution ceases.

-

Oxidation: Cool mixture to 10–15°C. Add Hydrogen Peroxide (excess, ~0.9 mol) dropwise over 60 minutes. Maintain temperature <20°C.

-

Reaction: Allow to warm to room temperature and stir for 16 hours.

-

Degradation Completion: Heat to 70–75°C for 1 hour to decompose excess peroxide.

-

Purification: Add activated charcoal, filter while hot. Concentrate filtrate under vacuum.

-

Crystallization: Add Methanol slowly to the concentrate until turbid. Crystallize at 4°C. Filter, wash with methanol, and dry at 60°C.

Analytical Quantification (HPLC-MS/MS)

Objective: Quantification of L-Threonate in Plasma/Urine.

| Parameter | Condition |

| Column | YMC J'Sphere C18 (or equivalent HILIC/RP hybrid) |

| Mobile Phase | Methanol : Acetonitrile : 10mM Ammonium Acetate (20 : 5 : 75 v/v) |

| Flow Rate | 0.2 mL/min |

| Detection | ESI Negative Mode (Electrospray Ionization) |

| MRM Transition | m/z 134.5 → 74.7 (Quantifier for L-Threonate) |

| Linearity | 0.25 – 50 µg/mL (Plasma) |

Experimental Workflow Diagram

Figure 2: Integrated workflow for the synthesis and analytical validation of Calcium L-Threonate.

Therapeutic Applications & Comparisons

Osteoporosis & Osteopenia

Clinical data indicates Calcium L-Threonate is superior to Calcium Carbonate in improving bone mineral density (BMD) and mechanical strength.

-

Advantage: Does not require gastric acid for absorption (suitable for patients on PPIs or elderly with achlorhydria).

-

Efficacy: Significant suppression of bone resorption markers (CTx) and enhancement of bone formation markers (Alkaline Phosphatase).

Comparison Table

| Feature | Calcium L-Threonate | Calcium Carbonate | Calcium Citrate |

| Solubility | Excellent (96 g/L) | Poor (Insoluble) | Moderate (~1 g/L) |

| Bioavailability | High (Passive + Active) | Variable (Acid dependent) | Good (Acid independent) |

| Collagen Effect | Stimulates Synthesis | None | None |

| GI Side Effects | Low (Neutral pH) | High (Gas, Bloating) | Low |

| Elemental Ca % | ~13% | 40% | 21% |

Safety & Toxicology

-

Acute Toxicity: LD50 > 5000 mg/kg (Rat, Oral). Classified as practically non-toxic.

-

Chronic Toxicity: No mutagenic or teratogenic effects observed in long-term studies.

-

Tolerance: Well tolerated in human trials up to 4000 mg/day. Rare mild gastrointestinal discomfort.

References

-

Wang, H., et al. (2011). Pharmacokinetics and safety of calcium L-threonate in healthy volunteers after single and multiple oral administrations. Acta Pharmacologica Sinica. Link

-

Global Calcium. Calcium Threonate Technical Monograph. Link

-

ChemicalBook. L-Threonic acid calcium salt Properties and Synthesis. Link

-

PubChem. Calcium L-threonate Compound Summary. National Library of Medicine. Link

-

Biocalth. Patented Mechanism of Calcium L-Threonate on Bone Collagen. Link

-

Selleck Chemicals. L-Threonic acid Calcium Salt Datasheet. Link

Sources

An In-depth Technical Guide to the Degradation Pathways of L-Threonic Acid Calcium Salt Hydrate Under Stress Conditions

Abstract

This technical guide provides a comprehensive analysis of the potential degradation pathways of L-Threonic Acid Calcium Salt Hydrate under various stress conditions. As a key metabolite of Vitamin C and a component of interest in pharmaceutical and nutraceutical formulations, understanding its stability profile is paramount for ensuring product quality, safety, and efficacy. This document synthesizes information on the physicochemical properties of L-threonic acid, the regulatory framework for forced degradation studies as mandated by the International Council for Harmonisation (ICH), and detailed experimental protocols for stress testing. We will explore the probable degradation mechanisms under hydrolytic, oxidative, photolytic, and thermal stress, drawing upon the known chemistry of L-threonic acid and analogous sugar acids. This guide is intended for researchers, scientists, and drug development professionals to facilitate the design and execution of robust stability-indicating studies.

Introduction

L-Threonic acid is a four-carbon sugar acid and a primary metabolite of L-ascorbic acid (Vitamin C).[1][2][3] Its calcium salt, L-Threonic Acid Calcium Salt Hydrate, is utilized in various applications, including as a calcium supplement where it is investigated for its potential in bone health.[1] Given its therapeutic potential, a thorough understanding of its stability is crucial for the development of safe and effective products.

Forced degradation, or stress testing, is a critical component of the drug development process.[4] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate its intrinsic stability and identify potential degradation products and pathways.[4][5] This information is instrumental in developing stable formulations, selecting appropriate packaging, and establishing shelf-life.[5]

This guide provides a detailed framework for investigating the degradation pathways of L-Threonic Acid Calcium Salt Hydrate, grounded in scientific principles and regulatory expectations.

Physicochemical Properties of L-Threonic Acid Calcium Salt Hydrate

A foundational understanding of the molecule's properties is essential for designing meaningful stress tests.

-

Chemical Name: Calcium bis((2R,3S)-2,3,4-trihydroxybutanoate)

-

Molecular Formula: C₈H₁₄CaO₁₀

-

Molecular Weight: 310.27 g/mol

-

Structure:

-

pKa: L-threonic acid is a weak acid with a pKa around 3.5-4.0.[2]

Regulatory Framework for Forced Degradation Studies

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the regulatory framework for stress testing of new drug substances and products.[5] The key requirements include:

-

Stress Conditions: The drug substance should be exposed to hydrolytic, oxidative, photolytic, and thermal stress.[5]

-

Extent of Degradation: The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are challenged without being overwhelmed by excessive degradation products.

-

Stability-Indicating Method: A validated analytical method capable of separating the intact drug substance from its degradation products is essential.

Core Principles of Stress Testing

The primary objectives of stress testing are to:

-

Elucidate the intrinsic stability of the drug substance.

-

Identify potential degradation products.

-

Establish degradation pathways.

-

Develop and validate a stability-indicating analytical method.[4]

The following diagram illustrates a general workflow for forced degradation studies:

Caption: General workflow for forced degradation studies.

Degradation Pathways under Stress Conditions

This section details the expected degradation pathways of L-Threonic Acid Calcium Salt Hydrate under various stress conditions.

Hydrolytic Degradation

Hydrolysis involves the reaction of the drug substance with water, which can be catalyzed by acid or base.[5] For L-threonic acid, which is already a product of hydrolysis of dehydroascorbic acid, the molecule is relatively stable to further hydrolysis due to the absence of labile functional groups like esters or amides. However, under forcing conditions, some degradation may occur.

Experimental Protocol:

-

Prepare solutions of L-Threonic Acid Calcium Salt Hydrate in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

-

Withdraw samples at appropriate time points.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a suitable stability-indicating HPLC method.

Expected Degradation Pathways:

Under harsh acidic or basic conditions, dehydration and subsequent reactions are possible. The presence of multiple hydroxyl groups could lead to the formation of unsaturated derivatives or cyclization products.

Caption: Potential hydrolytic degradation of L-Threonic Acid.

Oxidative Degradation

Given that L-threonic acid is a product of the oxidative degradation of Vitamin C, it is susceptible to further oxidation.[7] Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[5]

Experimental Protocol:

-

Prepare a solution of L-Threonic Acid Calcium Salt Hydrate in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate the solution at room temperature for a defined period (e.g., 24 hours).

-

Withdraw samples at appropriate time points.

-

Analyze the samples by HPLC.

Expected Degradation Pathways:

Oxidation of the secondary alcohol groups can lead to the formation of keto-acids. Further oxidative cleavage of C-C bonds can result in smaller organic acids. A likely pathway is the oxidation to L-tartaric acid, which has been observed in biological systems.[8] Decarboxylation to form glyceric acid is another possibility.[8][9]

Caption: Potential oxidative degradation pathways of L-Threonic Acid.

Photolytic Degradation

Photodegradation assesses the stability of the drug substance when exposed to light. For sugar acids, photolytic degradation can proceed via the formation of radicals and subsequent cleavage of C-C bonds.

Experimental Protocol:

-

Expose the solid L-Threonic Acid Calcium Salt Hydrate and its solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

Maintain a control sample protected from light.

-

Expose the samples for a specified duration or until a certain level of degradation is achieved.

-

Analyze the samples by HPLC.

Expected Degradation Pathways:

Similar to other polyhydroxy carboxylic acids, photolytic degradation is likely to involve the formation of radicals, leading to decarboxylation and chain cleavage. The C1-C2 bond is a potential site for scission, which could lead to the formation of smaller aldehydes and acids.[10][11]

Caption: Potential photolytic degradation of L-Threonic Acid.

Thermal Degradation

Thermal degradation studies assess the stability of the drug substance at elevated temperatures.

Experimental Protocol:

-

Expose the solid L-Threonic Acid Calcium Salt Hydrate to elevated temperatures (e.g., 80°C, 100°C) with and without humidity control.

-

Withdraw samples at various time points.

-

Dissolve the samples in a suitable solvent for analysis.

-

Analyze by HPLC.

Expected Degradation Pathways:

While calcium L-threonate is reported to be stable at moderately high temperatures, with decomposition occurring above 330°C, forced degradation conditions may induce changes. Thermal degradation of sugar acids can involve dehydration, decarboxylation, and potentially the Maillard reaction if amino acids are present in a formulation.[12] The primary degradation at elevated temperatures is likely to be decarboxylation.

Table 1: Summary of Stress Conditions and Potential Degradation Pathways

| Stress Condition | Typical Reagents/Parameters | Potential Degradation Products | Likely Mechanism |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | Dehydrated and cyclized products | Dehydration, intramolecular cyclization |

| Basic Hydrolysis | 0.1 M NaOH, 60°C | Dehydrated and cyclized products | Dehydration, intramolecular cyclization |

| Oxidation | 3% H₂O₂, Room Temperature | L-Tartaric acid, Glyceric acid, CO₂ | Oxidation of hydroxyl groups, oxidative decarboxylation |

| Photolysis | ICH Q1B light exposure | Smaller aldehydes and acids, CO₂ | Radical formation, C-C bond cleavage, decarboxylation |

| Thermal | 80-100°C (solid state) | Decarboxylation products | Decarboxylation, dehydration |

Analytical Methodology for Degradation Studies

A robust, stability-indicating analytical method is crucial for the successful execution of forced degradation studies.

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying the drug substance and its degradation products. A reversed-phase C18 column is often a good starting point. Due to the polar nature of L-threonic acid and its potential degradation products, Hydrophilic Interaction Liquid Chromatography (HILIC) may also be a suitable alternative.[13]

-

Detection: As L-threonic acid lacks a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) can be employed. Alternatively, derivatization to introduce a UV-active moiety can be considered.

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of degradation products. The fragmentation patterns in the MS/MS spectra can provide valuable structural information.[1][14][15]

Summary of Potential Degradants and Pathways

The forced degradation of L-Threonic Acid Calcium Salt Hydrate is anticipated to yield a range of smaller, more oxidized, or rearranged molecules. The primary degradation pathways are likely to be oxidation and decarboxylation, reflecting the inherent chemical nature of a polyhydroxy carboxylic acid. The calcium salt form is expected to have a stabilizing effect, particularly against thermal degradation. The water of hydration may play a role in hydrolytic degradation, especially at elevated temperatures.

A thorough investigation following the principles outlined in this guide will enable a comprehensive understanding of the stability of L-Threonic Acid Calcium Salt Hydrate, which is a prerequisite for its successful development into a safe and effective product.

References

-

Helsper, J. P., & Loewus, F. A. (1982). Metabolism of l-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér. Plant Physiology, 69(6), 1365–1368. [Link]

-

Helsper, J. P., & Loewus, F. A. (1982). Metabolism of l-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér. Plant Physiology, 69(6), 1365–1368. [Link]

-

Grokipedia. Threonic acid. [Link]

-

ResearchGate. (2025). Degradation of Sucrose, Glucose and Fructose in Concentrated Aqueous Solutions Under Constant pH Conditions at Elevated Temperature. [Link]

-

Terai, Y., Ueno, H., Ogawa, T., et al. (2020). Metabolism of L-threonate, an ascorbate degradation product, requires a protein with L-threonate metabolizing domains in Arabidopsis. Plant and Cell Physiology, 61(12), 2094–2104. [Link]

-

Nguyen, T. H., et al. (2023). Mechanistic Study of Glucose Photoreforming over TiO2-Based Catalysts for H2 Production. ACS Catalysis, 13(13), 8863–8875. [Link]

-

Phillips, G. O., & Moody, G. J. (1960). Photodegradation of carbohydrates. Part IV. Direct photolysis of D-glucose in aqueous solution. Journal of the Chemical Society B: Physical Organic, 354-359. [Link]

-

Felty, J. R. (1970). Thermodynamics of aldonic acids and lactones (Thesis). Texas Tech University. [Link]

-

Nguyen, T. H., et al. (2023). Mechanistic Study of Glucose Photoreforming over TiO2-Based Catalysts for H2 Production. ACS Catalysis, 13(13), 8863-8875. [Link]

-

Wikipedia. Maillard reaction. [Link]

-

ResearchGate. (2025). Photodegradation of sugar cane bagasse acidolysis lignins. [Link]

-

Wikipedia. Threonic acid. [Link]

-

ResearchGate. (2022). High resolution MS/MS spectra with simplified fragmentation schemes... [Link]

-

Exposome-Explorer. Threonic acid (Compound). [Link]

- Google Patents.

-

FooDB. Showing Compound L-threonate (FDB030975). [Link]

- Google Patents. CN111380991B - Method for detecting content of degradation impurities in vitamin C medicament.

-

Master Organic Chemistry. (2022). Decarboxylation. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

CORE. (2010). Thermal behaviour of citric acid and isomeric aconitic acids. [Link]

-

YouTube. (2021). Maillard Reaction l Carbohydrates - Lesson 4. [Link]

-

Rasayan Journal of Chemistry. (2018). ISOLATION AND CHARACTERISATION OF FORCED DEGRADATION PRODUCTS OF A CALCIUM CHANNEL BLOCKER BY LC/MS TECHNIQUE. [Link]

-

Analytical Separation Methods. (2018). [Link]

-

Interpretation of mass spectra. (n.d.). [Link]

-

Al-Turki, S. (2023). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Molecules, 28(22), 7589. [Link]

-

Liu, J., et al. (2018). Efficient production of sugar-derived aldonic acids by Pseudomonas fragi TCCC11892. Microbial Cell Factories, 17(1), 12. [Link]

-

Isbell, H. S., & Frush, H. L. (1933). Preparation and properties of aldonic acids and their lactones and basic calcium salts. Bureau of Standards Journal of Research, 11(5), 649. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38392-38397. [Link]

-

ResearchGate. (2018). Primary reactions of sucrose thermal degradation. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Van den Bossche, K., et al. (2023). Sample transformation in online separations: how chemical conversion advances analytical technology. Chemical Society Reviews, 52(24), 8565-8581. [Link]

-

CDC Stacks. (n.d.). SEPARATIONS PROCESSES IN ANALYTICAL CHEMISTRY. [Link]

-

For Third Class. (2025). [Link]

-

Singh, S., & Bakshi, M. (2000). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 13(2), 115-125. [Link]

Sources

- 1. L-threonic Acid|High-Purity Reagent|RUO [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Threonic acid - Wikipedia [en.wikipedia.org]

- 4. biomedres.us [biomedres.us]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Showing Compound L-threonate (FDB030975) - FooDB [foodb.ca]

- 7. Buy L-threonic acid | 7306-96-9 [smolecule.com]

- 8. Metabolism of l-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of l-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanistic Study of Glucose Photoreforming over TiO2-Based Catalysts for H2 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. CN111380991B - Method for detecting content of degradation impurities in vitamin C medicament - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. scienceready.com.au [scienceready.com.au]

Methodological & Application

Application Notes & Protocols for In Vivo Studies with L-Threonic Acid Calcium Salt Hydrate

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding L-Threonic Acid Calcium Salt (CaT)

L-Threonic Acid Calcium Salt (CaT) is a nutritional supplement ingredient composed of calcium bound to L-threonate, an active metabolite of vitamin C.[1][2] This compound has garnered interest in the research community for two primary reasons: its high bioavailability as a calcium source and the potential physiological roles of the L-threonate moiety.[3][4] Unlike more common calcium salts, the L-threonate component is thought to enhance the absorption and utilization of the mineral it is chelated to.[4]

While much of the recent neuroscientific research has focused on Magnesium L-Threonate (MgT) for its ability to cross the blood-brain barrier and enhance cognitive functions,[5][6][7] CaT provides a valuable tool for investigating the systemic and skeletal effects of a highly bioavailable form of calcium.[1][3] Furthermore, it allows for the study of the L-threonate anion itself, independent of magnesium's direct neurological effects. These notes provide a comprehensive guide for researchers designing in vivo studies to investigate the physiological effects of CaT, with a focus on proper dosage, administration, and experimental design.

Pre-Clinical and Ethical Considerations

The foundation of any successful in vivo study is a robust experimental design grounded in ethical principles. All procedures involving animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[8]

Core Principles (The 3Rs):

-

Replacement: Use non-animal methods (e.g., in vitro cell culture) whenever possible to achieve the scientific objective.[9][10]

-

Reduction: Design experiments to use the minimum number of animals necessary to obtain statistically significant data.[9][10] This involves appropriate power calculations and statistical planning.

-

Refinement: Minimize any potential pain, suffering, or distress to the animals.[8][10] This includes using appropriate administration techniques, housing conditions, and humane endpoints.

Researchers are strongly encouraged to follow the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility in their study design and reporting.[11][12][13][14]

Mechanism of Action: A Dual Perspective

The biological activity of CaT can be attributed to its two components: calcium and L-threonate.

-

Calcium Bioavailability: As a calcium salt, CaT serves as a source of elemental calcium. Animal and human studies indicate that calcium from CaT is readily absorbed, with bioavailability comparable to or higher than other calcium sources.[1][3] This makes it a subject of interest for studies on bone metabolism, osteoporosis, and conditions related to calcium deficiency.[1][2]

-

The L-Threonate Moiety: L-threonate, a metabolite of vitamin C, has been shown to play a crucial role in the bioavailability of the chelated mineral.[5] In the context of Magnesium L-Threonate, it is proposed to facilitate the transport of magnesium into brain cells.[15] This elevation of intracellular mineral concentration is linked to increased synaptic density, upregulation of NMDA receptor subunits (like NR2B), and enhanced synaptic plasticity, which are the cellular underpinnings of learning and memory.[16][17][18] While this pathway is primarily described for magnesium, it provides a strong rationale for investigating the unique bioavailability-enhancing properties of L-threonate with other minerals like calcium.

Proposed Signaling Pathway for L-Threonate's Cognitive Effects (as studied with Magnesium)

Caption: Proposed pathway for L-threonate's cognitive enhancement, primarily studied with magnesium.

Dosage and Preparation for In Vivo Studies

Recommended Dosage Ranges

Selecting the correct dose is critical. The appropriate dose depends on the animal model, research question, and administration route. Based on available literature, CaT is well-tolerated at high doses.[3]

| Animal Model | Dosage Range (CaT) | Equivalent Calcium (mg/kg) | Study Context / Notes | Source |

| Rat | 0.77 g/kg | 100 mg/kg | Osteoporosis model, low dose | [19] |

| Rat | 1.54 g/kg | 200 mg/kg | Osteoporosis model, mid dose | [19] |

| Rat | 2.31 g/kg | 300 mg/kg | Osteoporosis model, high dose | [19] |

| Rat | Up to 32 g/kg | N/A | Safety study, no adverse effects observed | [3] |

| Mouse | Up to 6 g/kg/day | N/A | Reproductive/developmental toxicity study, no adverse effects | [3] |

| Mouse | Up to 40 g/kg | N/A | Safety study, no adverse effects observed | [3] |

Causality Behind Dose Selection: For novel investigations, it is recommended to perform a dose-ranging study. Start with a low dose (e.g., ~100-200 mg/kg CaT) and escalate to higher doses (e.g., up to 1-2 g/kg) to establish a dose-response curve for the desired biological effect without inducing toxicity. The high tolerated doses reported by EFSA provide a wide safety margin for exploratory studies.[3]

Preparation of Dosing Solution

L-Threonic Acid Calcium Salt is typically a water-soluble powder.[20][21] Always use a sterile vehicle for administration.

Protocol: Preparation of a 100 mg/mL CaT Solution in Sterile Water

-

Aseptic Technique: Perform all steps in a laminar flow hood to ensure sterility.

-

Weighing: Accurately weigh 1.0 g of L-Threonic Acid Calcium Salt hydrate powder.

-

Dissolution: Add the powder to a sterile 15 mL conical tube. Add 8 mL of sterile, distilled water or phosphate-buffered saline (PBS).

-

Mixing: Vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming (to ~37°C) may aid dissolution if necessary, but allow the solution to return to room temperature before administration.

-

Volume Adjustment: Adjust the final volume to 10 mL with the sterile vehicle. This yields a final concentration of 100 mg/mL.

-

Storage: Prepare the solution fresh on the day of use. If short-term storage is required, store at 2-8°C for no more than 24-48 hours. Filter-sterilize (0.22 µm filter) if storing.

Administration Protocols

The choice of administration route is a critical experimental parameter. Oral gavage mimics human oral consumption, while intraperitoneal injection offers rapid systemic bioavailability, bypassing first-pass metabolism.

Experimental Workflow Overview

Caption: A typical experimental workflow for an in vivo CaT study.

Protocol: Oral Gavage (Mouse/Rat)

Oral gavage ensures the direct and accurate delivery of a specified volume into the stomach.[22][23]

-

Animal Restraint: Restrain the animal firmly but gently. For mice, scruff the neck to immobilize the head.[24] For rats, hold the animal near the thoracic region and support the lower body.[25] The head should be extended back to create a straight line through the neck and esophagus.[23]

-

Needle Selection: Use a proper-sized, ball-tipped gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[22][23]

-

Measure Insertion Depth: Measure the needle from the tip of the animal's nose to the last rib (xyphoid process) and mark the tube. Do not insert past this point to avoid stomach perforation.[22][23]

-

Insertion: Gently insert the needle into the mouth, slightly to one side, and advance it along the upper palate toward the esophagus.[26] The needle should pass smoothly with no resistance. If resistance is felt or the animal coughs, withdraw immediately as the needle may be in the trachea.[24]

-

Administration: Once the needle is in place, slowly depress the syringe plunger to deliver the solution.

-

Withdrawal: Remove the needle gently along the same path of insertion.

-

Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.

Self-Validation Check: Proper technique is validated by the smooth, resistance-free passage of the needle and the absence of any respiratory distress or fluid from the nares post-administration.

Protocol: Intraperitoneal (IP) Injection (Mouse/Rat)

IP injection is a common method for administering substances that are readily absorbed into systemic circulation.[27]

-

Animal Restraint: Restrain the animal securely, exposing the ventral abdomen. For mice, a standard scruff with the tail secured is effective.[28] Tilt the animal so its head is pointing slightly downward.[29]

-

Site Identification: The target injection site is the lower right quadrant of the abdomen.[28][30] This location avoids major organs like the cecum and bladder.

-

Injection: Use a sterile 25-27 gauge needle. Insert the needle, bevel up, at a 15-30 degree angle into the skin and abdominal wall.[29][30]

-

Aspiration (Trustworthiness Step): Gently pull back on the plunger. If blood (vessel puncture) or yellowish fluid (bladder puncture) appears, withdraw the needle and reinject at a new site with a fresh needle and syringe.[27][29]

-

Administration: If no fluid is aspirated, slowly inject the full volume into the peritoneal cavity.[30]

-

Withdrawal & Monitoring: Withdraw the needle smoothly and return the animal to its cage. Monitor for any adverse reactions.

Endpoint Analysis and Troubleshooting

-

Endpoint Analysis: Depending on the study's goals, endpoints may include behavioral tests (e.g., Morris water maze for cognition), bone density analysis (µCT scans), serum calcium levels, or histological analysis of target tissues.

-

Troubleshooting:

-

Animal Distress During Gavage: This is almost always due to incorrect placement of the needle in the trachea. Stop immediately, allow the animal to recover, and review restraint and insertion techniques.

-

Leakage from IP Injection Site: The injection may have been too shallow (subcutaneous). Ensure the needle fully penetrates the peritoneal wall. Use the lowest effective volume to minimize backpressure.

-

Solution Precipitation: If the dosing solution appears cloudy or contains precipitates, it may be too concentrated or improperly prepared. Ensure complete dissolution before administration. Prepare fresh solutions daily.

-

References

- Title: ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments)

- Title: ARRIVE guidelines - Wikipedia Source: Wikipedia URL

- Title: The ARRIVE guidelines 2.

- Title: ARRIVE: Animal Research Reporting In Vivo Experiments Source: NC3Rs URL

- Title: Science Review: Magnesium L-Threonate Source: Metagenics Institute URL

- Source: NutraIngredients.

- Title: Magnesium L-Threonate: Exploring Brain Health and Cognitive Support Source: Unknown Source URL

- Title: Does magnesium l-threonate improve cognitive function?

- Title: The effects of magnesium L-threonate (Magtein®)

- Title: Magnesium L-Threonate Strengthens Adaptive Neuron Configurations: In Vitro Study Source: WholeFoods Magazine URL

- Title: A Magtein®, Magnesium L-Threonate, -Based Formula Improves Brain Cognitive Functions in Healthy Chinese Adults Source: Journal of Alzheimer's Disease, via PMC URL

- Title: Ethical Considerations in Mouse Experiments Source: Current Protocols in Mouse Biology URL

- Title: Navigating the Ethical Landscape of In Vivo Research Source: ichorbio URL

- Title: Dietary intake of magnesium-l-threonate alleviates memory deficits induced by developmental lead exposure in rats Source: RSC Publishing URL

- Title: Standard Operating Procedures for Oral Gavage in Mice and Rats Source: Washington State University IACUC URL

- Source: Unknown Source (likely an institutional SOP)

- Title: Ethical Considerations in Animal Research: The Principle of 3R's Source: SciELO México URL

- Title: Use of calcium L-threonate in preventing, inhibiting and curing osteoporosis and rickets Source: Google Patents URL

- Title: Oral Gavage In Mice and Rats Source: IACUC URL

- Title: LAB_021 Oral Gavage in Mice and Rats Source: University of Queensland Research Support URL

- Title: Mouse Intraperitoneal (IP)

- Title: Oral Gavage in the Rat Source: FSU Office of Research URL

- Title: L-Threonic acid calcium salt CAS#: 70753-61-6 Source: ChemicalBook URL

- Title: Intraperitoneal (IP)

- Title: "Cav 3.

- Title: Animal Studies: Important Ethical Considerations You Need to Know Source: Enago Academy URL

- Title: Process For The Preparation Of Calcium Threonate Source: QuickCompany URL

- Source: animalstudyregistry.

- Title: Calcium Threonate Source: DrugBank URL

- Title: Calcium L-Threonate|CAS 70753-61-6|For Research Source: Benchchem URL

- Title: L-Threonic acid calcium salt Source: Chem-Impex URL

- Title: Magnesium L-Threonate: Dosing And Clinical Considerations Source: GlobalRPH URL

- Title: chronic-dietary-magnesium-l-threonate.

Sources

- 1. globalcalcium.com [globalcalcium.com]

- 2. Calcium L-Threonate|CAS 70753-61-6|For Research [benchchem.com]

- 3. Calcium L-threonate safe for use in supplements, says EFSA [nutraingredients.com]

- 4. Process For The Preparation Of Calcium Threonate [quickcompany.in]

- 5. Magnesium L-Threonate: Exploring Brain Health and Cognitive Support [rupahealth.com]

- 6. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 7. globalrph.com [globalrph.com]

- 8. ichor.bio [ichor.bio]

- 9. Ethical Considerations in Animal Research: The Principle of 3R's [scielo.org.mx]

- 10. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]

- 11. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]

- 12. ARRIVE guidelines - Wikipedia [en.wikipedia.org]

- 13. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]

- 15. Frontiers | The effects of magnesium L-threonate (Magtein®) on cognitive performance and sleep quality in adults: a randomised, double-blind, placebo-controlled trial [frontiersin.org]

- 16. metagenicsinstitute.com [metagenicsinstitute.com]

- 17. droracle.ai [droracle.ai]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. US6077872A - Use of calcium L-threonate in preventing, inhibiting and curing osteoporosis and rickets - Google Patents [patents.google.com]

- 20. L-Threonic acid calcium salt CAS#: 70753-61-6 [m.chemicalbook.com]

- 21. chemimpex.com [chemimpex.com]

- 22. iacuc.wsu.edu [iacuc.wsu.edu]

- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 24. uac.arizona.edu [uac.arizona.edu]

- 25. research.fsu.edu [research.fsu.edu]

- 26. research-support.uq.edu.au [research-support.uq.edu.au]

- 27. animalcare.ubc.ca [animalcare.ubc.ca]

- 28. uac.arizona.edu [uac.arizona.edu]

- 29. animalstudyregistry.org [animalstudyregistry.org]

- 30. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Investigating L-Threonic Acid Calcium Salt Hydrate in Osteoporosis Research

Introduction: A Novel Approach to Bone Health

Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, presents a significant global health challenge. The research and development of novel therapeutic agents to combat this debilitating condition is of paramount importance. L-Threonic Acid Calcium Salt (Ca-L-T) hydrate has emerged as a promising compound in this field. It is more than just a calcium supplement; its unique properties, particularly the role of the L-threonate moiety, suggest a multi-faceted mechanism of action that could offer significant advantages in the management of osteoporosis.

L-threonic acid, a metabolite of vitamin C, is hypothesized to enhance the uptake of ascorbic acid into osteoblasts.[1][2] Vitamin C is an essential cofactor for the enzymatic hydroxylation of proline and lysine residues in procollagen, a critical step in the synthesis of type I collagen, the primary organic component of the bone matrix.[1] By facilitating intracellular vitamin C accumulation, L-threonate may indirectly promote collagen synthesis and, consequently, bone formation. Furthermore, preclinical studies suggest that Ca-L-T can directly stimulate osteoblast proliferation, differentiation, and mineralization, while also inhibiting the bone-resorbing activity of osteoclasts.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the efficacy of L-Threonic Acid Calcium Salt hydrate in both in vitro and in vivo models of osteoporosis. The protocols detailed herein are designed to be robust and self-validating, enabling the generation of reliable and reproducible data.

Physicochemical Properties and Solution Preparation

A thorough understanding of the test article's properties is fundamental to sound experimental design.

| Property | Value/Information | Source |

| Appearance | White to off-white crystalline powder | [6] |

| Molecular Formula | C₈H₁₄CaO₁₀ (anhydrous) | - |

| Molecular Weight | 310.27 g/mol (anhydrous) | - |

| Solubility | Soluble in water. | [6] |

| Storage | Store at room temperature in a dry, well-ventilated place. | - |

Protocol 1: Preparation of Ca-L-T Stock Solution for In Vitro Studies

Rationale: The preparation of a sterile, accurate stock solution is critical for the consistency of in vitro experiments. Given its aqueous solubility, sterile-filtered water is the recommended solvent.

Materials:

-

L-Threonic Acid Calcium Salt hydrate powder

-

Sterile, deionized, or distilled water

-

Sterile 50 mL conical tubes

-

0.22 µm sterile syringe filter

-

Sterile syringes

Procedure:

-

In a sterile biological safety cabinet, weigh the desired amount of Ca-L-T powder.

-

Add the powder to a sterile 50 mL conical tube.

-

Add a small volume of sterile water and vortex to dissolve the powder completely.

-

Bring the solution to the final desired volume with sterile water to achieve the target stock concentration (e.g., 100 mM).

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term use.

In Vitro Evaluation of Ca-L-T on Bone Cells

In vitro cell culture models provide a controlled environment to dissect the direct effects of Ca-L-T on osteoblasts and osteoclasts, the two primary cell types involved in bone remodeling.

Experimental Workflow for In Vitro Studies

Caption: Workflow for in vitro evaluation of Ca-L-T.

Protocol 2: Osteoblast Differentiation and Mineralization Assay

Rationale: This protocol assesses the potential of Ca-L-T to promote the differentiation of pre-osteoblastic cells into mature osteoblasts capable of mineralizing the extracellular matrix. This is a key indicator of anabolic activity in bone. A common cell line for this purpose is the mouse pre-osteoblastic cell line MC3T3-E1.

Materials:

-

MC3T3-E1 cells

-

Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Osteogenic Differentiation Medium: Alpha-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL Ascorbic Acid, and 10 mM β-glycerophosphate

-

Ca-L-T stock solution (from Protocol 1)

-

24-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Alkaline Phosphatase (ALP) staining kit

-

Alizarin Red S staining solution (0.5% w/v in water, pH 4.2)

-

10% (w/v) Cetylpyridinium Chloride (CPC) solution

Procedure:

Part A: Cell Culture and Treatment

-

Seed MC3T3-E1 cells into 24-well plates at a density of 2 x 10⁴ cells/well and culture in standard alpha-MEM until confluent.

-

Upon reaching confluency, switch the medium to Osteogenic Differentiation Medium.

-

Add Ca-L-T to the differentiation medium at various concentrations (a suggested range is 10⁻⁹ M to 10⁻³ M, based on preliminary studies).[3] Include a vehicle control (sterile water) and a positive control if available.

-

Culture the cells for 14-21 days, changing the medium with fresh differentiation medium and treatments every 2-3 days.

Part B: Alkaline Phosphatase (ALP) Staining (Early Differentiation Marker)

-

At day 7-10 of differentiation, wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Perform ALP staining according to the manufacturer's protocol. Generally, this involves incubating the cells with a substrate solution that produces a colored precipitate in the presence of ALP.

-

Observe and photograph the cells under a light microscope. Increased staining intensity indicates enhanced osteoblast differentiation.

Part C: Alizarin Red S Staining (Late Differentiation/Mineralization Marker)

-

At day 14-21, wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Gently wash the cells three times with deionized water.

-

Add 1 mL of Alizarin Red S staining solution to each well and incubate for 20 minutes at room temperature.

-

Carefully aspirate the staining solution and wash the cells four times with deionized water to remove excess stain.

-

Visualize the stained mineralized nodules (red-orange color) under a microscope and capture images.

Part D: Quantification of Mineralization

-

After imaging, add 400 µL of 10% CPC solution to each well to destain the mineralized nodules.

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

Transfer 100 µL of the extracted stain from each well to a 96-well plate.

-

Read the absorbance at 562 nm using a microplate reader.

-

Higher absorbance values correlate with increased mineralization.

Protocol 3: Osteoclast Resorption Pit Assay

Rationale: To determine if Ca-L-T has an inhibitory effect on bone resorption, this assay measures the ability of osteoclasts to excavate pits in a calcium phosphate-coated surface, mimicking the bone matrix. A common model for osteoclastogenesis is the use of RAW 264.7 macrophage cells stimulated with RANKL.

Materials:

-

RAW 264.7 cells

-

Alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Recombinant mouse RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)

-

Calcium phosphate-coated 24-well plates

-

Ca-L-T stock solution (from Protocol 1)

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

-

Toluidine Blue staining solution

Procedure:

-

Seed RAW 264.7 cells onto calcium phosphate-coated 24-well plates at a density of 1 x 10⁴ cells/well.

-

Culture the cells in alpha-MEM containing 50 ng/mL of RANKL to induce osteoclast differentiation.

-

Simultaneously treat the cells with various concentrations of Ca-L-T. Include a vehicle control.

-

Culture for 7-10 days, changing the medium with fresh medium, RANKL, and treatments every 2-3 days.

-

At the end of the culture period, remove the cells by treating with a bleach solution or a cell lysis buffer.

-

Wash the plates gently with distilled water.

-

Stain the resorption pits with Toluidine Blue or another suitable stain.

-

Capture images of the resorption pits using a light microscope.

-

Quantify the total area of resorption pits per well using image analysis software (e.g., ImageJ). A decrease in the resorbed area in Ca-L-T treated wells compared to the control indicates an inhibitory effect on osteoclast activity.

-

In parallel wells with cells, perform TRAP staining to confirm the presence of multinucleated osteoclasts.

In Vivo Evaluation of Ca-L-T in an Ovariectomized Rat Model of Osteoporosis

The ovariectomized (OVX) rat is a well-established and widely accepted animal model for postmenopausal osteoporosis, as the estrogen deficiency following ovariectomy leads to significant bone loss.[7][8]

Experimental Workflow for In Vivo Studies

Caption: Workflow for in vivo evaluation of Ca-L-T.

Protocol 4: Ovariectomized Rat Model and Ca-L-T Administration

Rationale: This protocol details the surgical procedure for ovariectomy and the subsequent long-term oral administration of Ca-L-T to assess its protective effects against estrogen deficiency-induced bone loss.

Materials:

-

Female Sprague-Dawley rats (3-6 months old)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Suture materials

-

L-Threonic Acid Calcium Salt hydrate powder

-

Vehicle for oral gavage (e.g., sterile water or 0.5% carboxymethylcellulose)

-

Oral gavage needles

Procedure:

-

Acclimatize the rats for at least one week before the study begins.

-

Perform bilateral ovariectomy under general anesthesia. A sham operation (laparotomy without ovary removal) should be performed on a control group.

-

Allow the animals to recover for one week post-surgery.

-

Divide the OVX rats into treatment groups (n=8-10 per group):

-

Prepare the Ca-L-T formulations for oral gavage by suspending the powder in the chosen vehicle.

-

Administer the treatments daily via oral gavage for a period of 12 weeks.

-

Monitor the body weight of the animals weekly.

-

At the end of the treatment period, euthanize the animals and collect blood and bone samples for further analysis.

Data to Collect and Analyze in the OVX Rat Model

| Parameter | Method | Expected Outcome with Ca-L-T Treatment | Source |

| Bone Mineral Density (BMD) | Dual-energy X-ray absorptiometry (DXA) of the femur and lumbar spine. | Increased BMD compared to the OVX control group. | [6][9] |

| Serum Bone Turnover Markers | ELISA or other immunoassays for Alkaline Phosphatase (ALP), Tartrate-Resistant Acid Phosphatase (TRAP), and Osteocalcin. | Decrease in bone resorption markers (e.g., TRAP) and potential increase or normalization of bone formation markers (e.g., ALP, Osteocalcin). | [6][10] |

| Bone Histomorphometry | Analysis of undecalcified bone sections from the femur or tibia to measure parameters like trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp). | Improved trabecular architecture: increased BV/TV, Tb.N, and Tb.Th, and decreased Tb.Sp compared to the OVX control group. | [11] |

| Biomechanical Strength | Three-point bending test of the femur to determine parameters like maximum load, stiffness, and energy to failure. | Increased bone strength and toughness compared to the OVX control group. | [6] |

Proposed Mechanism of Action of L-Threonic Acid Calcium Salt in Bone

The beneficial effects of Ca-L-T on bone health are thought to be mediated by a dual mechanism involving both the calcium and the L-threonate components.

Caption: Proposed mechanism of L-Threonic Acid Calcium Salt in osteoblasts.

Conclusion

The application notes and protocols provided offer a comprehensive framework for the preclinical evaluation of L-Threonic Acid Calcium Salt hydrate as a potential therapeutic agent for osteoporosis. The dual action of providing bioavailable calcium and the unique properties of the L-threonate moiety in potentially enhancing vitamin C-dependent collagen synthesis make it a compelling candidate for further investigation. By following these detailed methodologies, researchers can generate robust and reliable data to elucidate the full therapeutic potential of this novel compound in the fight against osteoporosis.

References

- Use of calcium L-threonate in preventing, inhibiting and curing osteoporosis and rickets. (n.d.). Google Patents.

- A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. (1994). Bone and Mineral, 27(1), 71-81.

- Calcium l-threonate for preventing or treating bone facture. (n.d.). Google Patents.

- Wang, H. Y., Hu, P., & Jiang, J. (2011). Pharmacokinetics and safety of calcium L-threonate in healthy volunteers after single and multiple oral administrations. Acta Pharmacologica Sinica, 32(12), 1555–1560.

- Puchtler, H., Meloan, S. N., & Terry, M. S. (1969). On the history of alizarin and its congeners as vital stains. The Journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 17(2), 110–124.

-

Oral Gavage in the Rat. (2016, October 26). Florida State University Office of Research. Retrieved from [Link]

- Chang, C. Y., Chen, Y. J., Chen, C. H., Chen, Y. H., & Chen, J. P. (2017). Long-Term Oral Toxicity and Anti-osteoporotic Effect of Sintered Dicalcium Pyrophosphate in Rat Model of Postmenopausal Osteoporosis. Journal of food and drug analysis, 25(1), 130–139.

-

Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021, September 21). Washington State University Institutional Animal Care and Use Committee. Retrieved from [Link]

-

Study Confirms Calcium L Threonate Product Repairs Bone. (2012, January 23). Natural Products Insider. Retrieved from [Link]

- Gregory, C. A., Gunn, W. G., Peister, A., & Prockop, D. J. (2004). An Alizarin red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction. Analytical biochemistry, 329(1), 77–84.

-

Oral Gavage - Rodent. (n.d.). San Diego State University. Retrieved from [Link]

- Rico, H., Revilla, M., Villa, L. F., Alvarez de Buergo, M., & Arribas, I. (2001). Short- and long-term effects of calcium and exercise on bone mineral density in ovariectomized rats. The British journal of nutrition, 86(4), 495–500.

-

LAB_021 Oral Gavage in Mice and Rats. (n.d.). The University of Queensland. Retrieved from [Link]

- Sizar, O., & Givskov, C. (2023). Histology, Osteoblasts. In StatPearls.

- Dvorak, M. M., Siddiqua, A., Ward, D. T., Carter, D. H., Dallas, S. L., & Nemke, B. (2016). Calcium released by osteoclastic resorption stimulates autocrine/paracrine activities in local osteogenic cells to promote coupled bone formation. The Journal of biological chemistry, 291(42), 21969–21982.

- Malluche, H. H., Mawad, H., Monier-Faugere, M. C., & Bognar, B. (2014). Bone histomorphometry before and after long-term treatment with cinacalcet in dialysis patients with secondary hyperparathyroidism. Clinical journal of the American Society of Nephrology : CJASN, 9(11), 1946–1954.

-

Calcium Threonate. (2014, May 24). Osteoporosis–Studies. Retrieved from [Link]

- Sadeghi, D., Nazarian, H., Marouf, N., Karim-aghalou, F., Nojehdehyan, H., & Vahid Dastjerdi, E. (2013). AlkalinePhosphatase Activity of Osteoblast Cells on Three-Dimensional Chitosan-Gelatin/Hydroxyapatite Composite Scaffolds. Journal of Dental School, 30(4), 203-209.

- Wang, L., Wang, Y., Li, Y., Liu, X., & Wang, Q. (2021). Metabolomics and physiological analysis of the effect of calcium supplements on reducing bone loss in ovariectomized rats by increasing estradiol levels. Food & function, 12(15), 6826–6838.

- de Vries, T. J., Schoenmaker, T., Beertsen, W., van der Neut, R., & Everts, V. (2018). Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures. International journal of molecular sciences, 19(11), 3568.

- Kourkoumelis, N., Tzaphlidou, M., Tsonos, C., & Dontas, I. (2025). Effects of Ovariectomy and Low-Calcium Diet on Six Different Sites of the Rat Skeleton. Biomimetics (Basel, Switzerland), 10(5), 353.

- Barrère, F., van der Valk, C. M., Dalmeijer, R. A., Meijer, G., van Blitterswijk, C. A., & de Groot, K. (2005). The effect of calcium ion concentration on osteoblast viability, proliferation and differentiation in monolayer and 3D culture. Journal of materials science.

- Maeno, S., Niki, Y., Matsumoto, H., Morioka, H., Yatabe, T., Funayama, A., … Toyama, Y. (2005). The effect of calcium ion concentration on osteoblast viability, proliferation and differentiation in monolayer and 3D culture.

- He, Y. J., Liu, Z. Y., & Li, Y. (2005). [Effects of L-threonate on bone resorption by osteoclasts in vitro]. Sichuan da xue xue bao. Yi xue ban = Journal of Sichuan University. Medical science edition, 36(2), 225–228.

- Padh, H. (1991). Requirement for Na(+)-dependent ascorbic acid transport in osteoblast function. American journal of physiology. Cell physiology, 260(1 Pt 1), C133–C138.

-

Calcium l-threonate for preventing or treating bone facture. (n.d.). WIPO Patentscope. Retrieved from [Link]

- Yousefzadeh, N., Kashfi, K., Jeddi, S., & Ghasemi, A. (2020). Ovariectomized rat model of osteoporosis: a practical guide. EXCLI journal, 19, 89–107.

- Kalu, D. N. (1991). The ovariectomized rat model of postmenopausal bone loss. Bone and mineral, 15(3), 175–191.

- Suzuki, K., Suzuki, N., Okuda, T., & Taniyama, T. (2010). Effect of calcium ion concentrations on osteogenic differentiation and hematopoietic stem cell niche-related protein expression in osteoblasts. Journal of artificial organs : the official journal of the Japanese Society for Artificial Organs, 13(3), 148–155.

- Chen, Y., Zhang, Y., Zhu, T., & Liu, X. (2022). Alkaline Phosphatase Electrochemical Micro-Sensor Based on 3D Graphene Networks for the Monitoring of Osteoblast Activity. Biosensors, 12(6), 421.

-

Transportation mechanisms and metabolism of vitamin C in osteoblasts (OBL). (n.d.). ResearchGate. Retrieved from [Link]

- Arfat, Y., Alshahrani, S., Alshahrani, M., Alshahrani, A., & Alshahrani, A. (2019). Effects of Calcium and Vitamin-D Supplementation on Bone Quality in an Ovariectomized Rat Model.

- Fiorino, C., & Guntur, A. R. (2025). In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal. Bio-protocol, 15(1), e5155.

-

Bio-Calcium from Skipjack Tuna Frame Attenuates Bone Loss in Ovariectomy-Induced Osteoporosis Rats. (2024, October 16). MDPI. Retrieved from [Link]

- Wilson, J. X. (1993). Requirement for Na(+)-dependent ascorbic acid transport in osteoblast function. The Journal of biological chemistry, 268(28), 21217–21222.

- Welch, R. W., Bergsten, P., Butler, J. D., & Levine, M. (1995). The mechanism of uptake of ascorbic acid into osteoblasts and leukocytes. The Biochemical journal, 311 ( Pt 2)(Pt 2), 493–498.

- Li, L., Chen, X., Lv, S., Dong, M., Zhang, L., Tu, J., … Chen, J. (2014). Influence of Exercise on Bone Remodeling-Related Hormones and Cytokines in Ovariectomized Rats: A Model of Postmenopausal Osteoporosis. PloS one, 9(11), e112845.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. The mechanism of uptake of ascorbic acid into osteoblasts and leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2003004011A1 - Calcium l-threonate for preventing or treating bone facture - Google Patents [patents.google.com]

- 4. supplysidesj.com [supplysidesj.com]

- 5. [Effects of L-threonate on bone resorption by osteoclasts in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US6077872A - Use of calcium L-threonate in preventing, inhibiting and curing osteoporosis and rickets - Google Patents [patents.google.com]

- 7. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Short- and long-term effects of calcium and exercise on bone mineral density in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of Exercise on Bone Remodeling-Related Hormones and Cytokines in Ovariectomized Rats: A Model of Postmenopausal Osteoporosis | PLOS One [journals.plos.org]

Troubleshooting & Optimization

addressing stability problems of L-Threonic Acid Calcium Salt hydrate in long-term experiments

This technical guide serves as a specialized support center for researchers addressing stability and handling challenges with L-Threonic Acid Calcium Salt hydrate (Calcium L-Threonate) in longitudinal studies.

Status: Active | Topic: Stability & Long-term Handling | Audience: R&D Professionals

Executive Summary: The Stability Paradox

Calcium L-Threonate (

This guide addresses the three most common failure modes:

-

Stoichiometric Error: Failure to account for variable hydration states affecting molarity.

-

Media Precipitation: Incompatibility with high-phosphate buffers (PBS, DMEM).

-

Solvent Mismatch: Attempting to solubilize in anhydrous organic solvents (DMSO/Ethanol).

Diagnostic Troubleshooting Guide (FAQ)

Category A: Solubility & Solution Stability

Q1: Why does my Calcium L-Threonate precipitate immediately upon addition to cell culture media (DMEM/RPMI)?

Diagnosis: Calcium Phosphate Precipitation.

Most standard culture media (DMEM, RPMI 1640) contain inorganic phosphates (

-

Protocol: Pre-dissolve the compound in sterile water (stock solution) before adding to media.

-

Limit: Do not exceed 1–2 mM total Calcium concentration in phosphate-containing media.

-

Alternative: Use phosphate-free buffers (e.g., HEPES-buffered saline) for acute exposure steps if high concentrations are required.

Q2: I cannot get the powder to dissolve in DMSO, even with warming. Why? Diagnosis: Polarity Mismatch. L-Threonic acid calcium salt is a highly polar, hydrophilic salt. It is insoluble or poorly soluble in non-polar or aprotic solvents like DMSO and Ethanol. Heating it in DMSO may promote degradation without achieving true solution. Solution:

-

Correct Solvent: Use Milli-Q Water or aqueous buffers (pH 6.0–7.5). Solubility in water is typically ~8 mg/mL at 25°C, increasing significantly with heat (up to 50°C).

-

Vehicle Control: If your experiment requires DMSO for other compounds, dissolve Calcium L-Threonate in water and add it separately.

Category B: Potency & Physical Stability

Q3: My long-term dose-response curves are shifting. Is the compound degrading? Diagnosis: Hygroscopic Weight Error (Hydrate Shift). The "hydrate" form implies water molecules are bound to the crystal lattice. Depending on storage humidity, the compound can absorb excess atmospheric moisture (becoming deliquescent) or lose water (efflorescence). If you weigh the "wet" powder assuming it is the standard hydrate, your calculated molarity will be lower than intended. Solution:

-

Validation: Perform a "Loss on Drying" (LOD) test or check the specific batch CoA for water content before preparing critical stocks.

-

Storage: Store in a desiccator at room temperature or +4°C. Tightly seal with Parafilm.

Q4: Does the compound degrade into toxic byproducts over weeks in culture? Diagnosis: Oxidative Degradation to Oxalate. While chemically stable, L-Threonic acid is a sugar acid. In the presence of reactive oxygen species (ROS) or high pH (>8.0) over weeks, it can slowly oxidize to Oxalic Acid . Calcium Oxalate is highly insoluble and cytotoxic. Solution:

-

Refresh Rate: Do not keep the same media on cells for >48 hours.

-

Stock Stability: Aqueous stock solutions are stable for 1 month at -20°C. Do not store at +4°C for >1 week due to microbial risk (it is a carbon source).

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Verified Stock Solution (10 mM)

Objective: Create a stable, sterile stock solution for cell culture usage.

-

Stoichiometry Check:

-

Check Manufacturer CoA for Molecular Weight (MW).

-

Standard MW: ~310.27 g/mol (Anhydrous basis).[1]

-

Hydrate Correction: If CoA states "Hemihydrate" or "Monohydrate," adjust mass calculation.

-

Formula:

-

-

Solubilization:

-

Weigh powder into a sterile tube.

-

Add Milli-Q Water (Room Temp) to 80% of final volume.

-

Vortex vigorously for 2 minutes. If undissolved, warm to 37°C in a water bath for 10 minutes. Do not sonicate excessively (heat generation).

-

Bring to final volume with water.

-

-

Sterilization:

-

Pass through a 0.22 µm PES (Polyethersulfone) syringe filter. Nylon filters may bind the calcium salt.

-

-

Storage:

-

Aliquot into light-protective (amber) tubes.

-

Store at -20°C . Avoid freeze-thaw cycles (limit to 1).

-

SOP-02: Stability Monitoring Data

| Parameter | Condition | Stability Duration | Observation |

| Solid Powder | RT, Desiccated | > 2 Years | Stable. Hygroscopic if exposed. |

| Aqueous Stock | +4°C, Dark | 1 Week | Potential microbial growth; pH drift. |

| Aqueous Stock | -20°C, Dark | 1–3 Months | Stable. Check for precipitate upon thaw. |

| In Media (37°C) | pH 7.4, DMEM | 48 Hours | Risk of Ca-Phosphate precipitation if >2mM. |

Visual Troubleshooting Workflows

Diagram 1: Solubility & Media Compatibility Decision Tree

This logic flow ensures researchers select the correct vehicle and avoid precipitation events.

Caption: Decision matrix for solubilization and media integration. Red nodes indicate high-risk failure points (precipitation or insolubility).

Diagram 2: Hydrate Management & Stock Preparation

This workflow prevents molarity errors caused by the hygroscopic nature of the salt.

Caption: Step-by-step workflow emphasizing the critical "CoA Verification" step to correct for hydration water weight.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13388558: Calcium L-threonate. Retrieved from [Link]

-

Wang, C. T., et al. (2011).[2] Pharmacokinetics and safety of calcium L-threonate in healthy volunteers after single and multiple oral administrations. Acta Pharmacologica Sinica. Retrieved from [Link]

Sources

improving the cellular uptake of L-Threonic Acid Calcium Salt hydrate in vitro

Topic: Improving the cellular uptake of L-Threonic Acid Calcium Salt hydrate in vitro Audience: Researchers (Cell Biology, Pharmacology, Osteology) Document ID: TSC-GLT-001

Introduction: The "Bio-Carrier" Hypothesis

Welcome to the Technical Support Center. You are likely working with L-Threonic Acid Calcium Salt (Calcium L-Threonate) because standard calcium salts (Carbonate, Gluconate) have failed to deliver the bioavailability or osteogenic induction required for your data.

The Core Challenge: Calcium uptake is tightly regulated by voltage-gated channels and ATPases. Simply adding more calcium to the media often leads to extracellular precipitation (calcification) rather than intracellular uptake.

The Solution: L-Threonate is not just a counter-ion; it is a bioactive metabolite of Vitamin C (Ascorbate). Our technical guidance focuses on exploiting the "Dual-Action Mechanism" :

-

The Threonate Moiety: Stimulates Vitamin C transporters (SVCT2), enhancing collagen synthesis.

-

The Calcium Moiety: Provides the raw substrate for mineralization, potentially utilizing L-threonate-mediated passive transport pathways.

Module 1: Solubility & Preparation (The "Hydrate" Trap)

FAQ 1.1: My stock solution is cloudy. Is this normal?

Status: Critical Failure. Root Cause: Calcium L-Threonate has good water solubility, but it reacts instantly with phosphates in standard buffers (PBS) or media (DMEM) to form insoluble Hydroxyapatite or Calcium Phosphate precipitates.

Troubleshooting Protocol:

-

Solvent: Dissolve the powder in ultrapure deionized water (diH2O) , NOT PBS or Culture Media.

-

Stock Concentration: Prepare a 100 mM stock in water. It may require mild warming (37°C) or sonication (5 mins).

-

Filtration: Sterile filter (0.22 µm PES) before adding to the cells.

FAQ 1.2: How do I calculate the Molarity for the "Hydrate" form?

Status: Calculation Error Risk. Technical Insight: Most commercial sources supply the hydrate form, but the CAS (70753-61-6) often links to the anhydrous MW (~310.27 g/mol ). Ignoring the water weight will result in under-dosing .

Correction Matrix:

| Parameter | Anhydrous | Monohydrate (Typical) |